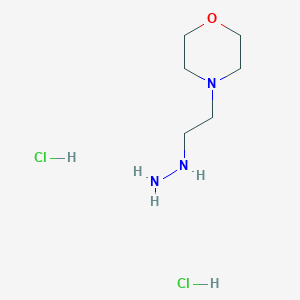![molecular formula C10H13N3O3 B2420568 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione CAS No. 2094125-90-1](/img/structure/B2420568.png)
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione, also known as FK506, is a macrolide immunosuppressant drug that is widely used in the field of organ transplantation. FK506 was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since been used as a potent immunosuppressive agent due to its ability to inhibit the activity of T cells.
作用機序
The mechanism of action of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione involves the binding of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione to the FKBP, which then inhibits the activity of calcineurin. Calcineurin is a phosphatase that is essential for the activation of T cells. When T cells are activated, they produce cytokines, which stimulate the proliferation of other T cells and activate B cells. This activation of T and B cells is responsible for the rejection of transplanted organs. By inhibiting the activity of calcineurin, 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione prevents the activation of T cells and thus prevents the rejection of transplanted organs.
Biochemical and Physiological Effects:
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several biochemical and physiological effects. It has been shown to inhibit the production of interleukin-2 (IL-2), a cytokine that is essential for the activation of T cells. It also inhibits the production of other cytokines, such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha). These cytokines are involved in the inflammatory response and are responsible for the rejection of transplanted organs. 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione also inhibits the activation of B cells, which are responsible for the production of antibodies that can cause rejection of transplanted organs.
実験室実験の利点と制限
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several advantages for lab experiments. It is a potent immunosuppressive agent that can be used to prevent the rejection of transplanted organs in animal models. It has also been used to study the role of T cells in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. However, 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several limitations for lab experiments. It is a toxic drug that can cause side effects, such as nephrotoxicity and neurotoxicity, in animal models. It is also a complex molecule that is difficult to synthesize, which makes it expensive and time-consuming to produce.
将来の方向性
There are several future directions for the study of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione. One direction is the development of new immunosuppressive agents that are less toxic and more effective than 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione. Another direction is the study of the role of T cells in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has been shown to be effective in the treatment of these diseases, but its toxic side effects limit its use. Finally, the study of the molecular mechanism of action of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione could lead to the development of new drugs that target calcineurin and other signaling pathways involved in the activation of T cells.
合成法
The synthesis of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione is a complex process that involves several steps. The starting material for the synthesis is the macrolide lactone, which is obtained from Streptomyces tsukubaensis. The lactone is then reacted with propionic anhydride to form the propionate ester. The resulting ester is then reacted with 7-aminomethyl-7-methoxy-3-methyl-1-octanol to form the octahydroimidazolidino ring. The final step in the synthesis involves the reaction of the octahydroimidazolidino ring with 2-propenoyl chloride to form the final product, 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione.
科学的研究の応用
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has been extensively studied for its immunosuppressive properties and has been used in the field of organ transplantation to prevent rejection of transplanted organs. 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione works by binding to the 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione-binding protein (FKBP), which then inhibits the activity of calcineurin, a phosphatase that is essential for the activation of T cells. This inhibition of calcineurin prevents the activation of T cells and thus prevents the rejection of transplanted organs.
特性
IUPAC Name |
2-methyl-7-prop-2-enoyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-8(14)12-4-5-13-7(6-12)9(15)11(2)10(13)16/h3,7H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGTWAOZRIGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CCN2C1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


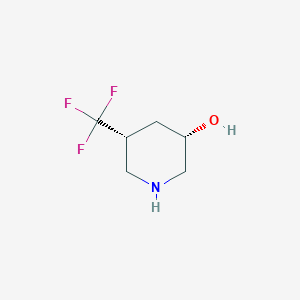


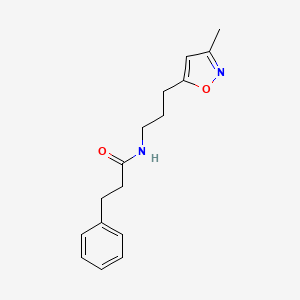
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)
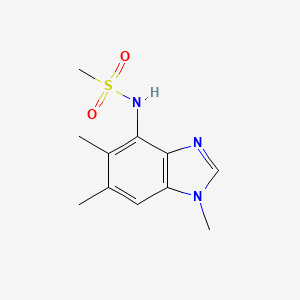
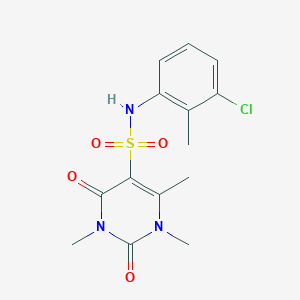
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)

